(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
Overview
Description
Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s. Rapamycin is primarily known for its immunosuppressive properties, making it valuable in preventing organ transplant rejection. Additionally, it has antifungal, antitumor, neuroprotective, and lifespan-extending activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rapamycin is synthesized through a complex biosynthetic pathway involving polyketide synthases. The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, which is extended by polyketide synthase. The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-polyketide synthase modification enzymes .
Industrial Production Methods
Industrial production of rapamycin involves fermentation using Streptomyces hygroscopicus. The fermentation broth is subjected to solvent extraction, followed by purification using chromatography techniques such as silica gel chromatography and liquid-liquid distribution. Crystallization from solvents is used to obtain pure rapamycin .
Chemical Reactions Analysis
Types of Reactions
Rapamycin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in rapamycin reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
Major products formed from rapamycin reactions include derivatives with modified functional groups, which can enhance its pharmacological properties .
Scientific Research Applications
Rapamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis.
Biology: Investigated for its role in cellular processes such as autophagy and aging.
Medicine: Used as an immunosuppressant in organ transplantation, and being explored for its potential in treating cancer, neurodegenerative diseases, and extending lifespan.
Industry: Utilized in drug delivery systems and as a coating for stents to prevent restenosis .
Mechanism of Action
Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. Rapamycin binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the FKBP12-rapamycin-binding domain of mTOR. This interaction inhibits mTOR activity, leading to the suppression of T-cell activation and proliferation .
Comparison with Similar Compounds
Similar Compounds
Everolimus: A derivative of rapamycin with similar immunosuppressive properties.
Temsirolimus: Another rapamycin analog used in cancer therapy.
Epigallocatechin gallate (EGCG): A natural compound from green tea with rapamycin-like properties.
Isoliquiritigenin: A compound with anticancer and antioxidant properties similar to rapamycin .
Uniqueness
Rapamycin is unique due to its broad range of biological activities, including immunosuppressive, antifungal, antitumor, neuroprotective, and lifespan-extending effects. Its ability to inhibit mTOR makes it a valuable tool in both clinical and research settings .
Properties
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25-/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-BLBZBZKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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